

Batimastat: A Technical Guide to a Broad-Spectrum Matrix Metalloproteinase Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Batimastat
Cat. No.:	B1663600

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Batimastat (BB-94) is a potent, synthetic, broad-spectrum inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial for extracellular matrix (ECM) remodeling.^{[1][2]} Due to their significant role in pathological processes such as tumor invasion, metastasis, and angiogenesis, MMPs have been a key target for therapeutic intervention.^{[3][4]} **Batimastat**, one of the first MMP inhibitors to enter clinical trials, serves as a foundational tool for research in cancer biology, inflammation, and other diseases characterized by aberrant ECM degradation.^{[5][6]} This technical guide provides an in-depth overview of **Batimastat**, including its mechanism of action, quantitative inhibitory profile, effects on cellular signaling pathways, and detailed experimental protocols for its characterization.

Introduction to Batimastat

Batimastat is a low-molecular-weight, collagen peptidomimetic inhibitor.^{[7][8]} Its structure features a hydroxamate moiety, which is key to its inhibitory activity, and a peptidic backbone that mimics the collagen substrate of MMPs.^{[6][9]} Developed by British Biotech, **Batimastat** demonstrated significant anti-neoplastic, anti-angiogenic, and anti-metastatic activity in various preclinical tumor models.^{[2][10]} While its clinical development was halted due to poor oral bioavailability and side effects associated with its intraperitoneal administration, it remains an invaluable compound for in vitro and in vivo research.^{[3][5]}

Table 1: Chemical and Physical Properties of **Batimastat**

Property	Value	Reference
Synonyms	BB-94, BB94	[2][9]
CAS Number	130370-60-4	[11]
Molecular Formula	C ₂₃ H ₃₁ N ₃ O ₄ S ₂	[11]
Molecular Weight	477.64 g/mol	[2][11]
Appearance	White solid powder	[2]
Purity	≥98% (HPLC)	[11]
Solubility	Soluble in DMSO (e.g., up to 100 mM); insoluble in water and ethanol.	[9][11][12]
Storage	Store at -20°C, protected from light and air.	[11]

Mechanism of Action

Batimastat functions as a competitive and reversible inhibitor of MMPs.^[6] The core of its mechanism lies in the hydroxamate group (-CONHOH), which acts as a powerful chelating agent for the zinc (Zn²⁺) ion located within the catalytic domain of MMPs.^{[2][3][9]} This binding action physically blocks the active site, preventing the enzyme from cleaving its natural ECM substrates, such as collagen, gelatin, and fibronectin.^{[1][6]} By inhibiting this enzymatic activity, **Batimastat** effectively halts the degradation of the ECM, a critical step in cell migration, invasion, and the formation of new blood vessels (angiogenesis).^{[3][13]}

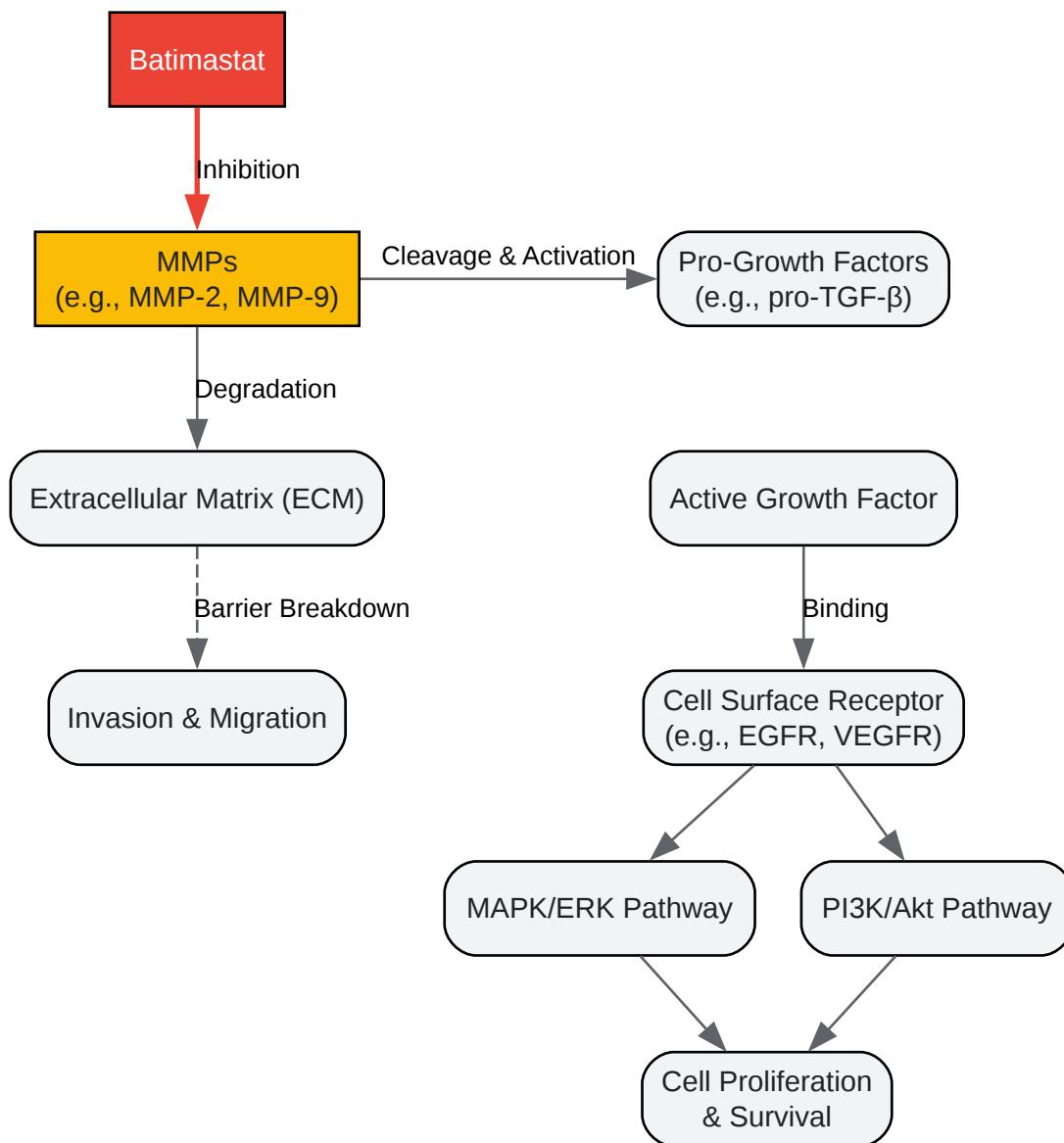
Caption: **Batimastat**'s mechanism of action via chelation of the catalytic zinc ion in the MMP active site.

Quantitative Inhibitory Profile

Batimastat is characterized as a broad-spectrum inhibitor due to its potent activity against a wide range of MMP subtypes.^{[11][12]} Its inhibitory concentration (IC₅₀) values are typically in

the low nanomolar range, demonstrating high affinity for these enzymes.

Table 2: In Vitro Inhibitory Activity of **Batimastat** (IC50 Values)


MMP Subtype	IC50 (nM)	Reference(s)
MMP-1 (Collagenase-1)	3	[10][11][12]
MMP-2 (Gelatinase-A)	4	[10][11][12]
MMP-3 (Stromelysin-1)	20	[10][11][12]
MMP-7 (Matrilysin)	6	[10][11][12]
MMP-8 (Collagenase-2)	10	[10]
MMP-9 (Gelatinase-B)	4	[10][11][12]
MMP-13 (Collagenase-3)	1-5 (range)	[14]
MMP-14 (MT1-MMP)	1-5 (range)	[14]
ADAM17 (TACE)	14.9	[12][14]

Note: IC50 values can vary slightly between different assay conditions and sources.

Key Signaling Pathways Modulated by **Batimastat**

MMPs are not merely degradative enzymes; they are critical signaling regulators that influence cell behavior by processing growth factors, cytokines, and cell surface receptors.[8][15] By inhibiting MMPs, **Batimastat** indirectly interferes with multiple downstream signaling pathways implicated in cancer progression and inflammation.

For instance, MMPs can cleave and release membrane-bound growth factors like TGF- β and VEGF, which then activate pathways such as MAPK/ERK and PI3K/Akt.[7][8] These pathways are central to promoting cell proliferation, survival, and migration. **Batimastat**'s inhibition of MMPs can therefore lead to the suppression of these pro-tumorigenic signals.[7] Studies have shown that **Batimastat** can suppress the activation of MAP kinases (ERK1/2, p38) and reduce the activation of transcription factors like AP-1.[6][7]

[Click to download full resolution via product page](#)

Caption: **Batimastat** inhibits MMPs, preventing ECM degradation and the release of growth factors that drive pro-tumorigenic signaling pathways.

Experimental Protocols

In Vitro MMP Inhibition Assay (Fluorogenic Substrate)

This protocol describes a general method to determine the IC₅₀ of **Batimastat** against a specific MMP using a quenched fluorescent substrate.

Materials:

- Recombinant active human MMP enzyme (e.g., MMP-2, MMP-9)
- MMP assay buffer (e.g., TCNB buffer: 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
- Fluorogenic MMP substrate (e.g., Mca-PLGL-Dpa-AR-NH₂)
- **Batimastat** stock solution (e.g., 10 mM in DMSO)
- 96-well black microplate
- Fluorescence plate reader

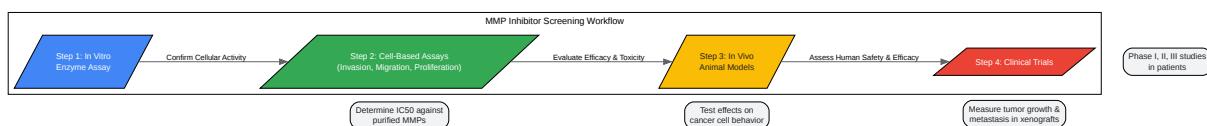
Procedure:

- Prepare **Batimastat** Dilutions: Perform a serial dilution of the **Batimastat** stock solution in assay buffer to create a range of concentrations (e.g., 0.1 nM to 10 μ M). Include a DMSO-only control.
- Enzyme Preparation: Dilute the recombinant MMP enzyme to the desired working concentration in cold assay buffer.
- Incubation: To each well of the 96-well plate, add 50 μ L of the diluted **Batimastat** or control solution. Add 25 μ L of the diluted MMP enzyme.
- Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
- Substrate Addition: Prepare the fluorogenic substrate solution in assay buffer according to the manufacturer's instructions. Add 25 μ L of the substrate solution to each well to initiate the reaction.
- Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the increase in fluorescence (e.g., Ex/Em = 328/393 nm) every 1-2 minutes for 30-60 minutes.
- Data Analysis: Determine the reaction rate (V) for each concentration by calculating the slope of the linear portion of the fluorescence vs. time curve. Plot the percentage of inhibition

$[(V_{\text{control}} - V_{\text{inhibitor}}) / V_{\text{control}} * 100]$ against the logarithm of the **Batimastat** concentration. Fit the data to a dose-response curve to calculate the IC50 value.

Cell-Based Invasion Assay (Boyden Chamber)

This assay measures the ability of **Batimastat** to inhibit the invasion of cancer cells through a basement membrane matrix.


Materials:

- Invasive cancer cell line (e.g., HT-1080, MDA-MB-231)
- Boyden chamber inserts with 8 μm pore size polycarbonate membranes
- Basement membrane extract (e.g., Matrigel)
- Cell culture medium (serum-free and serum-containing)
- **Batimastat**
- Cotton swabs, fixing and staining reagents (e.g., Diff-Quik)

Procedure:

- Coat Inserts: Thaw Matrigel on ice. Dilute it with cold, serum-free medium and add a thin layer to the top of each Boyden chamber insert. Allow it to solidify at 37°C for at least 1 hour.
- Cell Preparation: Culture cells to ~80% confluence. Harvest the cells and resuspend them in serum-free medium containing various concentrations of **Batimastat** (e.g., 10 nM to 1 μM) or a vehicle control.
- Assay Setup: Place the coated inserts into the wells of a 24-well plate. Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
- Cell Seeding: Add the cell suspension (e.g., 5×10^4 cells) to the upper chamber of each insert.

- Incubation: Incubate the plate at 37°C in a CO2 incubator for 18-48 hours, depending on the cell line's invasive potential.
- Staining and Counting: After incubation, carefully remove the non-invading cells from the top surface of the membrane with a cotton swab. Fix the invading cells on the bottom surface of the membrane with methanol and stain them.
- Quantification: Count the number of stained, invaded cells in several microscopic fields for each insert. Calculate the average number of invaded cells per field and compare the **Batimastat**-treated groups to the control group.

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for the evaluation of MMP inhibitors like **Batimastat**.

Summary of Preclinical and Clinical Findings

In Vitro:

- Demonstrates potent anti-proliferative, anti-invasive, and anti-metastatic activity in a wide range of human cancer cell lines.[11]
- Induces apoptosis and cell cycle arrest in hematological tumor models.[7][16]
- Inhibition of MMP activity can indirectly affect MMP expression levels and interfere with MAPK and PI3K signaling pathways.[7][8]

In Vivo:

- Effectively blocks the growth of human ovarian carcinoma xenografts and murine melanoma metastasis in animal models.[10]
- Delays primary tumor growth in orthotopic models of human breast cancer without significant cytotoxicity.[10]
- In non-cancer models, chronic administration of **Batimastat** was shown to reduce muscle pathology and improve function in a mouse model of Duchenne muscular dystrophy.[6]

Clinical Trials:

- Batimastat** was the first synthetic MMP inhibitor to be evaluated in clinical trials for cancer treatment.[5][6]
- Phase I and II trials showed that intraperitoneally administered **Batimastat** was well-absorbed and could control the accumulation of malignant ascites in about half of evaluable patients.[17]
- The drug did not advance to market primarily because of its poor solubility and lack of oral bioavailability, requiring direct intraperitoneal injection which could cause peritonitis.[3][5] These limitations led to the development of orally available analogs like Marimastat.[6]

Conclusion

Batimastat is a seminal molecule in the study of matrix metalloproteinase inhibition. Its characterization provided foundational proof-of-concept for MMPs as valid therapeutic targets in oncology and other diseases. While its own clinical path was cut short by formulation and delivery challenges, the wealth of preclinical data generated with **Batimastat** continues to inform current drug development efforts. For researchers, it remains a highly effective, reliable, and well-characterized tool for dissecting the complex roles of MMPs in both physiological and pathological processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The Roles of Matrix Metalloproteinases and Their Inhibitors in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Phase I trial of a novel matrix metalloproteinase inhibitor batimastat (BB-94) in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Batimastat - Wikipedia [en.wikipedia.org]
- 6. Matrix Metalloproteinase Inhibitor Batimastat Alleviates Pathology and Improves Skeletal Muscle Function in Dystrophin-Deficient mdx Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Batimastat Induces Cytotoxic and Cytostatic Effects in In Vitro Models of Hematological Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Batimastat | Matrix Metalloproteases | Tocris Bioscience [tocris.com]
- 12. selleckchem.com [selleckchem.com]
- 13. academic.oup.com [academic.oup.com]
- 14. caymanchem.com [caymanchem.com]
- 15. itmedicalteam.pl [itmedicalteam.pl]
- 16. Batimastat Induces Cytotoxic and Cytostatic Effects in In Vitro Models of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Phase I/II trial of batimastat, a matrix metalloproteinase inhibitor, in patients with malignant ascites - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Batumastat: A Technical Guide to a Broad-Spectrum Matrix Metalloproteinase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1663600#batimastat-as-a-broad-spectrum-mmp-inhibitor>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com